Repaglinide acyl-beta-D-glucuronide

CYP3A Inhibition Time-Dependent Inhibition Drug-Drug Interactions

Repaglinide acyl-β-D-glucuronide (M7) is the only scientifically valid reference standard for quantifying mechanism-based CYP2C8 and CYP3A4 inhibition by the parent drug's acyl glucuronide. Unlike repaglinide or oxidative metabolites, M7 acts as a potent time-dependent inhibitor, critical for accurate DDI prediction, PBPK modeling, and regulatory bioanalysis. Procure high-purity (≥95%) M7 to ensure reliable IC50 shift, LC-MS/MS method validation, and UGT1A1 probe substrate assays. Do not substitute with parent or alternative metabolites—data integrity in drug metabolism studies depends on this specific conjugate.

Molecular Formula C33H44N2O10
Molecular Weight 628.719
CAS No. 1309112-13-7
Cat. No. B563814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRepaglinide acyl-beta-D-glucuronide
CAS1309112-13-7
Synonyms1-[2-Ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate] β-D-Glucopyranuronic Acid; 
Molecular FormulaC33H44N2O10
Molecular Weight628.719
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C33H44N2O10/c1-4-43-25-17-20(12-13-22(25)32(42)45-33-29(39)27(37)28(38)30(44-33)31(40)41)18-26(36)34-23(16-19(2)3)21-10-6-7-11-24(21)35-14-8-5-9-15-35/h6-7,10-13,17,19,23,27-30,33,37-39H,4-5,8-9,14-16,18H2,1-3H3,(H,34,36)(H,40,41)/t23-,27-,28-,29+,30-,33-/m0/s1
InChIKeyHVHBBHOYIACRHO-GKKNLZSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Repaglinide Acyl-beta-D-glucuronide (CAS 1309112-13-7): Essential Reference Standard for CYP2C8-Mediated Drug-Drug Interaction Studies


Repaglinide acyl-beta-D-glucuronide (CAS 1309112-13-7) is the acyl glucuronide conjugate of the antidiabetic drug repaglinide, designated as metabolite M7. This compound serves as a critical analytical reference standard and mechanistic probe for investigating cytochrome P450 (CYP) enzyme inhibition, particularly CYP2C8 and CYP3A4 [1]. Unlike the parent drug, which acts as an insulin secretagogue, this glucuronide is recognized not for glucose-lowering activity but for its capacity to act as a time-dependent inhibitor (TDI) of key drug-metabolizing enzymes [2]. Its procurement is essential for laboratories conducting pharmacokinetic drug-drug interaction (DDI) studies, metabolite identification, and CYP enzyme inhibition assays, where the use of a well-characterized, pure metabolite standard is non-negotiable for accurate quantification and risk assessment [3].

Why Generic Substitution of Repaglinide Acyl-beta-D-glucuronide (CAS 1309112-13-7) is Scientifically Unjustifiable for CYP2C8 and CYP3A4 Inhibition Studies


Generic substitution is scientifically unsound because the parent drug, repaglinide, and its oxidative metabolites (e.g., M1, M2, M4) exhibit profoundly different and often negligible CYP inhibition profiles compared to its acyl glucuronide metabolite (M7). Repaglinide itself is a substrate for CYP2C8 and CYP3A4, but its glucuronide is a direct, mechanism-based inhibitor of these enzymes [1]. While repaglinide is rapidly cleared and primarily known for stimulating insulin release, its acyl glucuronide is a key perpetrator in clinically significant drug-drug interactions, causing marked increases in repaglinide exposure when co-administered with other drugs [2]. Therefore, using the parent drug or an alternative metabolite as a surrogate in inhibition assays or analytical quantification would yield grossly inaccurate data, leading to flawed DDI risk predictions and compromised bioanalytical method validation [3].

Quantitative Differentiation Guide: Repaglinide Acyl-beta-D-glucuronide (CAS 1309112-13-7) vs. Parent Drug and Alternative Probes


Time-Dependent CYP3A Inhibition: Repaglinide Acyl-beta-D-glucuronide vs. Parent Drug Repaglinide

Repaglinide acyl-beta-D-glucuronide demonstrates concentration-, NADPH-, and time-dependent inhibition of CYP3A, a key characteristic of a mechanism-based inactivator, which is not observed for the parent drug repaglinide. In a 2024 screening of 16 glucuronides, repaglinide acyl-beta-D-glucuronide was identified as one of seven glucuronides causing TDI of CYP3A [1]. This contrasts sharply with repaglinide, which is a CYP3A substrate, not a potent TDI, and is rapidly metabolized with a short half-life [2].

CYP3A Inhibition Time-Dependent Inhibition Drug-Drug Interactions In Vitro Metabolism

Relative Contribution to Overall Metabolism: Glucuronidation vs. CYP Oxidation

The glucuronidation pathway, which yields Repaglinide acyl-beta-D-glucuronide (M7), contributes between 2% and 20% to the overall in vitro clearance of repaglinide, depending on the biological system employed [1]. This is a minor but distinct route compared to CYP2C8/3A4-mediated oxidation (e.g., forming M1 and M4), which collectively account for less than 50% each [1]. This differential contribution underscores the necessity of having the M7 standard to fully characterize repaglinide's metabolic fate, especially given its role in DDI perpetration via UGT1A1 inhibition [2].

Metabolic Pathway Contribution In Vitro Clearance UGT1A1 Hepatocytes

Sensitivity to UGT1A1 Inhibition: Repaglinide Glucuronide Formation vs. M2 Formation

The formation of the glucuronide metabolite (M7) is highly sensitive to inhibition by gemfibrozil, a known UGT1A1 inhibitor. In primary human hepatocytes, gemfibrozil inhibited the formation of both the glucuronide and the M4 metabolite by approximately 78%, while having only a minor effect on M2 formation [1]. This specific susceptibility highlights the unique role of the glucuronidation pathway in clinically relevant drug interactions and differentiates M7 from oxidative metabolites like M2.

UGT1A1 Gemfibrozil Interaction Metabolite Formation Rate Hepatocyte Assay

In Vivo Relevance: CYP2C8 Inhibition via Acyl Glucuronides and Impact on Repaglinide Exposure

While the direct CYP2C8 inhibitory potency (e.g., IC50) of repaglinide acyl-beta-D-glucuronide is not explicitly quantified in available literature, its pharmacological class (acyl glucuronide of a CYP2C8 substrate) is directly implicated in strong clinical DDIs. For instance, clopidogrel acyl-beta-D-glucuronide is a potent time-dependent inhibitor of CYP2C8, which in healthy volunteers increased the AUC(0-∞) of repaglinide 5.1-fold after a 300-mg loading dose and 3.9-fold during continued daily dosing [1]. This established class effect of acyl glucuronides as CYP2C8 TDIs underscores the critical need to study repaglinide's own acyl glucuronide to predict and mitigate similar interaction risks.

CYP2C8 Inhibition Clinical DDI Clopidogrel Pharmacokinetics

Critical Application Scenarios for Repaglinide Acyl-beta-D-glucuronide (CAS 1309112-13-7) in DDI Risk Assessment and Bioanalysis


In Vitro Time-Dependent Inhibition (TDI) Assays for CYP2C8 and CYP3A4

This standard is indispensable for conducting definitive in vitro TDI assays (e.g., IC50 shift, kinact/KI determination) on CYP2C8 and CYP3A4. Its use enables the quantification of mechanism-based inactivation, which is critical for physiologically based pharmacokinetic (PBPK) modeling to predict clinical DDI liability [1]. The data generated directly informs regulatory submissions and drug labeling.

LC-MS/MS Method Development and Validation for Metabolite Identification and Quantification

Serving as a high-purity analytical reference standard, this compound is essential for developing and validating sensitive and specific LC-MS/MS methods. It is used to identify and quantify the M7 metabolite in complex biological matrices (e.g., plasma, urine, hepatocyte incubations), ensuring the accuracy and reproducibility of pharmacokinetic and drug metabolism studies [2].

Elucidation of UGT1A1-Mediated Drug-Drug Interactions

This compound is a critical probe substrate for investigating the role of UGT1A1 in drug metabolism and DDI potential. As a direct product of UGT1A1 activity on repaglinide, its formation rate can be used to assess the inhibitory or inductive effects of co-administered drugs on this important Phase II enzyme, thereby de-risking clinical candidates [3].

Reference Standard for In Vivo Metabolite Profiling and Excretion Studies

While a minor circulating metabolite, M7's presence in excreta is a key marker of the glucuronidation pathway. The compound serves as a reference standard for accurate quantification in urine and fecal samples from clinical and preclinical studies, which is necessary to achieve full mass balance and characterize the complete elimination profile of repaglinide [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Repaglinide acyl-beta-D-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.